

In-Depth Technical Guide: Isopropyl 5,6diaminonicotinate

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Compound of Interest		
Compound Name:	Isopropyl 5,6-diaminonicotinate	
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Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and a representative synthetic pathway for **Isopropyl 5,6-diaminonicotinate** (CAS No: 403668-98-4). While detailed experimental and spectroscopic data for this specific molecule are not extensively available in the public domain, this document consolidates the known information and presents a reliable, analogous experimental protocol. The guide is intended to support researchers and professionals in drug discovery and development by providing a foundational understanding of this compound's chemistry. All quantitative data is summarized in structured tables, and a logical workflow for its synthesis and characterization is provided.

Molecular Structure and Identifiers

Isopropyl 5,6-diaminonicotinate is a pyridine derivative characterized by an isopropyl ester at the 3-position and two amino groups at the 5- and 6-positions. This unique arrangement of functional groups makes it a valuable building block in the synthesis of more complex heterocyclic systems.



Identifier	Value
IUPAC Name	propan-2-yl 5,6-diaminopyridine-3- carboxylate[1]
CAS Number	403668-98-4[2][3]
Molecular Formula	C ₉ H ₁₃ N ₃ O ₂ [1]
Molecular Weight	195.22 g/mol [1]
Canonical SMILES	CC(C)OC(=0)C1=CN=C(C(=C1)N)N
InChI	InChI=1S/C9H13N3O2/c1-5(2)14-9(13)6-3-7(10)8(11)12-4-6/h3-5H,10-11H2,1-2H3[1]
InChlKey	WKEHGYIFAAPFBP-UHFFFAOYSA-N

Physicochemical Properties

The following table summarizes the key physicochemical properties of **Isopropyl 5,6-diaminonicotinate**. It is important to note that some of these values are predicted through computational models due to the limited availability of experimental data.

Property	Value	Source
XLogP3	0.5	PubChem (Computed)[1]
Hydrogen Bond Donor Count	2	PubChem (Computed)[1]
Hydrogen Bond Acceptor Count	5	PubChem (Computed)[1]
Rotatable Bond Count	2	PubChem (Computed)[1]
Exact Mass	195.10077666 g/mol	PubChem (Computed)[1]
Monoisotopic Mass	195.10077666 g/mol	PubChem (Computed)[1]
Topological Polar Surface Area	91.2 Ų	PubChem (Computed)[1]
Heavy Atom Count	14	PubChem (Computed)[1]



Synthesis and Experimental Protocols

A detailed experimental protocol for the synthesis of **Isopropyl 5,6-diaminonicotinate** is not explicitly available in peer-reviewed literature. However, a reliable synthetic route can be inferred from the well-documented synthesis of its methyl ester analog, methyl 5,6-diaminonicotinate. The proposed synthesis involves a two-step process:

- Nitration and Esterification: Synthesis of the precursor, isopropyl 6-amino-5-nitronicotinate.
- Reduction: Reduction of the nitro group to an amino group to yield the final product.

The following protocol is a representative method based on analogous procedures.

Representative Synthesis of Isopropyl 6-amino-5nitronicotinate (Precursor)

This step involves the nitration of 6-aminonicotinic acid followed by esterification with isopropanol.

Materials and Reagents:

- 6-Aminonicotinic acid
- Fuming nitric acid
- Concentrated sulfuric acid
- Isopropanol
- Thionyl chloride or a suitable acid catalyst
- Dichloromethane (DCM)
- Sodium bicarbonate (NaHCO₃)
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:



- Nitration: In a flask cooled in an ice bath, slowly add 6-aminonicotinic acid to a mixture of fuming nitric acid and concentrated sulfuric acid. Maintain the temperature below 10 °C. After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the reaction progress by TLC.
- Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate. The precipitated solid, 6-amino-5-nitronicotinic acid, is filtered, washed with cold water, and dried.
- Esterification: Suspend the dried 6-amino-5-nitronicotinic acid in isopropanol. Add thionyl
 chloride dropwise at 0 °C. After the addition, reflux the mixture until the reaction is complete
 (monitored by TLC).
- Isolation: Cool the reaction mixture and remove the solvent under reduced pressure.
 Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude isopropyl 6-amino-5-nitronicotinate. Purify by column chromatography if necessary.

Representative Synthesis of Isopropyl 5,6diaminonicotinate

This step involves the reduction of the nitro group of the precursor.

Materials and Reagents:

- Isopropyl 6-amino-5-nitronicotinate
- Methanol or Ethanol
- Palladium on carbon (5% or 10% Pd/C)
- Hydrogen gas (H₂)

Procedure:



- Hydrogenation: Dissolve isopropyl 6-amino-5-nitronicotinate in methanol or ethanol in a hydrogenation vessel.
- Add a catalytic amount of palladium on carbon.
- Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the mixture at room temperature.
- Monitor the reaction by TLC or by observing the cessation of hydrogen uptake.
- Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
- Isolation: Concentrate the filtrate under reduced pressure to yield the crude **Isopropyl 5,6-diaminonicotinate**. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Analytical Characterization

Due to the lack of published experimental data, the following table provides predicted or expected analytical characteristics for **Isopropyl 5,6-diaminonicotinate** based on its structure and the known data of similar compounds.



Technique	Expected Observations
¹ H NMR	Signals corresponding to the two aromatic protons on the pyridine ring, a septet for the isopropyl CH, a doublet for the isopropyl CH ₃ groups, and broad singlets for the two NH ₂ groups.
¹³ C NMR	Resonances for the pyridine ring carbons, the carbonyl carbon of the ester, and the carbons of the isopropyl group.
FT-IR (cm ⁻¹)	Characteristic peaks for N-H stretching of the amino groups (around 3300-3500 cm ⁻¹), C=O stretching of the ester (around 1700-1730 cm ⁻¹), and C-N and C=C stretching of the aromatic ring.
Mass Spectrometry (MS)	A molecular ion peak (M ⁺) corresponding to the molecular weight of 195.22. Common fragmentation patterns would include the loss of the isopropyl group or the entire ester functionality.

Logical Workflow and Signaling Pathways

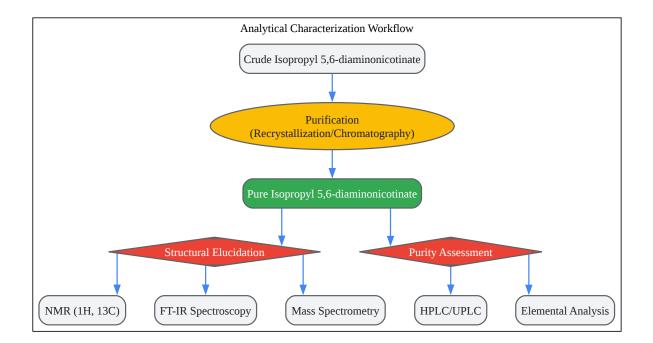
The following diagrams illustrate the proposed synthetic pathway and a general analytical workflow for **Isopropyl 5,6-diaminonicotinate**.



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Caption: Proposed synthetic pathway for **Isopropyl 5,6-diaminonicotinate**.



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Caption: General analytical workflow for **Isopropyl 5,6-diaminonicotinate**.

Conclusion

Isopropyl 5,6-diaminonicotinate is a synthetically valuable compound with potential applications in the development of novel therapeutics and functional materials. While specific experimental data for this molecule is sparse, this guide provides a robust framework for its synthesis and characterization based on established chemical principles and analogous procedures. Further research is warranted to fully elucidate the experimental properties and potential applications of this compound.



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References

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- 2. Isopropyl 5,6-diaminonicotinate | 403668-98-4 | Benchchem [benchchem.com]
- 3. 403668-98-4|Isopropyl 5,6-diaminonicotinate| Ambeed [ambeed.com]
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